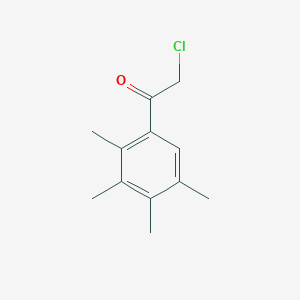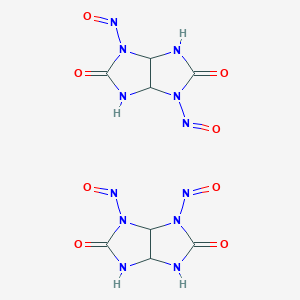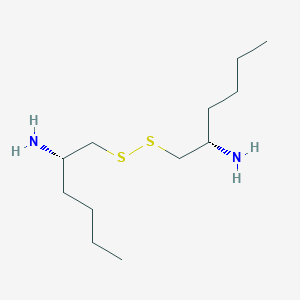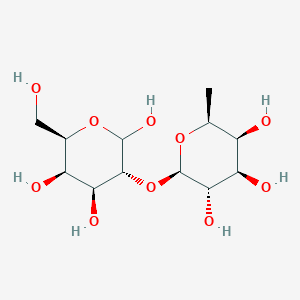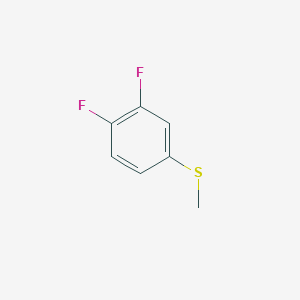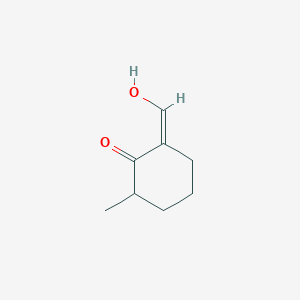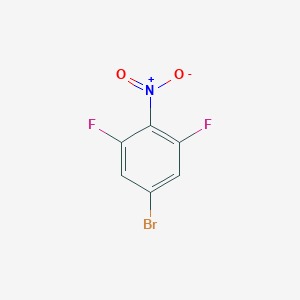
5-溴-1,3-二氟-2-硝基苯
概述
描述
5-Bromo-1,3-difluoro-2-nitrobenzene is a compound that is part of a broader class of chemicals known as halogenated nitrobenzenes. These compounds are characterized by the presence of nitro groups (-NO2) and halogens (such as bromine and fluorine) attached to a benzene ring. The specific arrangement of substituents on the benzene ring can significantly influence the chemical and physical properties of these compounds, as well as their reactivity and potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of halogenated nitrobenzenes can be achieved through various routes, including direct halogenation and nitration reactions. For instance, the nitration of polyfluoro-benzenes has been successfully performed using a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulphone, yielding high yields of mononitro-compounds . Although the exact synthesis of 5-Bromo-1,3-difluoro-2-nitrobenzene is not detailed in the provided papers, similar methodologies could potentially be applied, considering the reactivity of the halogen and nitro substituents.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is significantly influenced by the presence of halogen atoms. Studies on related compounds, such as 1,3-diiodo-5-nitrobenzene and 1,3-dibromo-5-nitrobenzene, have shown that the size of the halogen atom affects nonbonded close contacts between molecules, which in turn influences the crystal packing and intermolecular interactions . These structural details are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
The reactivity of halogenated nitrobenzenes is diverse and can lead to the formation of various products. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid has been shown to produce arylzinc compounds, which are useful intermediates in organic synthesis . The radical anions formed in this process exhibit unique reactivity in ionic liquids compared to conventional solvents, highlighting the importance of the reaction medium . These findings suggest that 5-Bromo-1,3-difluoro-2-nitrobenzene could also participate in interesting chemical transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrobenzenes are influenced by their molecular structure. Spectroscopic techniques such as FT-IR and FT-Raman have been employed to investigate the vibrational frequencies and molecular geometry of related compounds like 1-bromo-3-fluorobenzene . The presence of halogen atoms affects the geometry of the benzene ring and its normal modes of vibrations. Additionally, electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies can be studied using time-dependent DFT (TD-DFT) approaches . These properties are essential for predicting the behavior of 5-Bromo-1,3-difluoro-2-nitrobenzene in various chemical contexts.
科学研究应用
振动光谱研究
5-溴-1,3-二氟-2-硝基苯及其相关化合物一直是振动光谱研究的对象。值得注意的是,对三取代苯类化合物进行了全面的正常坐标分析,包括1-溴-2,4-二氟苯等化合物,通过从单卤代苯和二卤代苯中转移力常数。这些研究对于进行振动赋值和修正有关这些分子基本振动的先前假设至关重要(Reddy & Rao, 1994)。
溴化反应
该化合物还参与了关于溴化反应的研究。具体而言,氟化溴酸钡(III)被证明是一种活性溴化试剂,能够高效地将硝基苯转化为纯的3-溴-硝基甲苯。这一过程以其典型的芳香化合物亲电溴化而无需催化剂或苛刻条件而闻名(Sobolev et al., 2014)。
区域灵活取代研究
该化合物已成为探索区域灵活取代的研究的一部分,展示了现代有机金属方法的多功能性。例如,1,3-二氟苯被选择性地转化为各种苯甲酸和溴代苯甲酸,展示了区域受控的单溴化反应的潜力,以及进一步反应导致各种具有化学价值的化合物(Schlosser & Heiss, 2003)。
光电化学还原研究
还进行了有关类似p-溴-硝基苯的化合物的光电化学还原研究。这项研究揭示了还原机制以及在过程中形成的自由基阴离子的稳定性,有助于更好地理解这类化学体系中的电子转移过程(Compton & Dryfe, 1994)。
安全和危害
未来方向
属性
IUPAC Name |
5-bromo-1,3-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAGKHWCTWMUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612604 | |
| Record name | 5-Bromo-1,3-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147808-42-2 | |
| Record name | 5-Bromo-1,3-difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-difluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

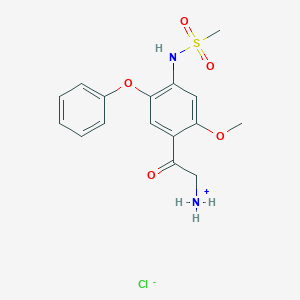
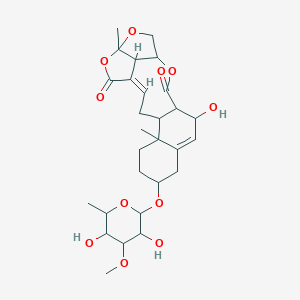


![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
